molecular formula C19H26N2O4S B2403531 N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1448122-73-3

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2403531
CAS No.: 1448122-73-3
M. Wt: 378.49
InChI Key: BPODBYTWBWLWQW-UHFFFAOYSA-N
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Description

N-(4-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a synthetic organic compound of significant interest in modern medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates an azetidine ring, a sulfonamide group, and an acetamide moiety, making it a valuable chemical entity for exploring novel biological interactions. Chemically, the compound belongs to a class of molecules containing a sulfonamide group. Sulfonamide-based compounds are extensively investigated for their diverse pharmacological activities, which can include antimicrobial, antiviral, anti-inflammatory, and antitumor properties, as well as their action as carbonic anhydrase inhibitors . The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, further enhances its interest as this scaffold is increasingly utilized in drug design to improve pharmacokinetic properties and metabolic stability. The specific mechanism of action for this compound is a subject for ongoing research, but its structural features suggest potential for targeted biological activity. Researchers can utilize this high-purity compound as a key intermediate in the synthesis of more complex molecules, a reference standard in analytical studies, or a core scaffold for developing targeted degradation technologies such as PROTACs . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations concerning the use of this material.

Properties

IUPAC Name

N-[4-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-14(22)20-16-9-7-15(8-10-16)11-19(23)21-12-18(13-21)26(24,25)17-5-3-2-4-6-17/h7-10,17-18H,2-6,11-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPODBYTWBWLWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Azetidine-3-ol

Azetidine-3-ol undergoes sulfonylation with cyclohexanesulfonyl chloride in the presence of a base. Triethylamine (TEA) or dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–5°C yields 3-(cyclohexylsulfonyl)azetidine with 85–92% purity. Mechanochemical methods, such as ball milling, enhance reaction efficiency by reducing solvent use and reaction time.

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C
Base Triethylamine (2.5 equiv)
Reaction Time 4–6 hours
Yield 78–85%

Alternative Oxidation Route

An aerobic oxidation strategy employs 1-(cyclohexylthio)azetidine-3-ol with a nitroxyl radical catalyst (e.g., TEMPO) and trichloroisocyanuric acid (TCCA) under oxygen flow. This method achieves 90% conversion but requires rigorous temperature control (40–50°C).

Synthesis of 4-(2-Bromoacetyl)phenylacetamide

Friedel-Crafts Acylation

4-Aminophenylacetamide is acetylated using acetyl chloride in acetic anhydride, followed by bromination with N-bromosuccinimide (NBS) in carbon tetrachloride. The bromoacetyl intermediate is isolated via column chromatography (petroleum ether/ethyl acetate, 3:1).

Optimization Insights

  • Catalyst : FeCl₃ (10 mol%) improves regioselectivity.
  • Yield : 65–72% after purification.

Final Coupling and Characterization

Nucleophilic Substitution

3-(Cyclohexylsulfonyl)azetidine reacts with 4-(2-bromoacetyl)phenylacetamide in acetonitrile under reflux (82°C) for 12 hours. Potassium carbonate (3.0 equiv) facilitates deprotonation, yielding the target compound in 68–75% yield.

Critical Parameters

  • Solvent Polarity : Acetonitrile outperforms DMF due to reduced side reactions.
  • Workup : Sequential washes with water and brine minimize emulsions.

Palladium-Catalyzed Cross-Coupling

A patent-derived method employs Pd(PPh₃)₄ (5 mol%) and potassium tert-butoxide in toluene at 110°C. This approach achieves higher yields (82%) but incurs higher costs due to catalyst usage.

Comparative Analysis

Method Yield Purity Cost Efficiency
Nucleophilic 68–75% 95% High
Palladium-Catalyzed 82% 98% Moderate

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.21 (s, 2H, COCH₂), 3.89–3.82 (m, 4H, azetidine), 2.81 (s, 3H, CH₃CON), 1.72–1.25 (m, 10H, cyclohexyl).
  • HPLC : Retention time = 12.7 min (C18 column, MeCN:H₂O 70:30).

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the acetamide group and the chair conformation of the cyclohexylsulfonyl moiety.

Industrial Scalability and Challenges

Solvent Recovery

Batch distillation of acetonitrile achieves 90% recovery, reducing waste.

Byproduct Management

The primary byproduct, N-(4-(2-hydroxyethyl)phenyl)acetamide , forms via hydrolysis and is removed via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound may serve as a lead compound or intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the exploration of new chemical space.

    Materials Science: The compound’s unique structural features may make it useful in the design of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfonyl group and azetidine ring may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents LogP (Predicted) Solubility (mg/mL) Dihedral Angles (°)
N-(4-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide Phenylacetamide 3-(Cyclohexylsulfonyl)azetidine, 2-oxoethyl ~3.5* <1 (aqueous) Not reported
De-Xy-[S2200] () Phenylacetamide Hydroxymethylphenyl, methoxy ~1.8 >10 Not reported
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Phenylacetamide 3,4-Dichlorophenyl, dihydro-1H-pyrazol-4-yl ~2.9 ~2 (DCM) 44.5–77.5
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide () Benzothiazole-acetamide 4-Hydroxyphenyl, 1,1,3-trioxo-benzothiazole ~2.1 ~5 (DMSO) 84.9

*Predicted using QSPR models; experimental data unavailable.

Key Observations:
  • Lipophilicity : The target compound’s cyclohexylsulfonyl group increases logP compared to hydroxyl/methoxy analogs (), suggesting greater membrane permeability but lower aqueous solubility.
  • Dihedral Angles : In , dichlorophenyl analogs exhibit variable dihedral angles (44.5–77.5°) between aromatic rings, influencing molecular planarity and packing. The target compound’s azetidine sulfonyl group may impose similar conformational constraints.
Highlights:

Chlorinated analogs (e.g., 3,4-dichlorophenyl) may enhance binding to hydrophobic enzyme pockets .

Insights:

The benzothiazole-acetamide derivative () demonstrates π-stacking interactions (3.9–3.94 Å) and hydrogen bonding, critical for solid-state stability and possibly bioavailability. The 84.9° dihedral angle between benzothiazole and phenol rings indicates non-planarity, which could reduce intercalation into DNA or enzymes compared to flatter analogs .

Target Compound’s Unique Features:
  • Cyclohexyl Moiety : May reduce toxicity compared to halogenated analogs () but increase CYP450-mediated metabolism due to bulkiness.

Biological Activity

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound belonging to the class of azetidine derivatives. Its unique structural features, including a cyclohexylsulfonyl group and a substituted phenyl moiety, suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H24N2O3S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
  • Cyclohexylsulfonyl group : Enhances lipophilicity and may improve membrane permeability.
  • Phenylacetamide backbone : Common in many pharmaceutical agents, providing a platform for various substitutions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study involving N-substituted chloroacetamides highlighted their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .

The structural attributes of the compound are believed to influence its antimicrobial efficacy, with specific substituents enhancing lipophilicity, thereby facilitating cellular uptake and interaction with bacterial membranes.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may disrupt cellular processes through inhibition of key enzymes or interference with protein synthesis pathways, similar to other azetidine derivatives .

Study 1: Antimicrobial Screening

In a systematic screening of newly synthesized azetidine derivatives, compounds with similar structures were evaluated for their antimicrobial potential. The results indicated that modifications in the phenyl ring significantly affected the antimicrobial activity against various pathogens. The presence of lipophilic groups was correlated with enhanced activity against Gram-positive bacteria .

Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis was utilized to predict the biological activity of related compounds. This approach demonstrated that specific structural features, such as halogen substitutions on the phenyl ring, could enhance antimicrobial potency by improving the ability of the compound to penetrate bacterial membranes .

Data Table: Comparative Biological Activity

Compound NameStructure TypeActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
N-(4-Chlorophenyl)-2-chloroacetamideChloroacetamideHigh (S. aureus, MRSA)Moderate (E. coli)Moderate (C. albicans)
N-(4-Fluorophenyl)-2-chloroacetamideChloroacetamideHigh (S. aureus, MRSA)Low (E. coli)Low (C. albicans)
This compoundAzetidine DerivativeTBDTBDTBD

Q & A

Q. What strategies enhance the compound’s solubility for in vivo applications without compromising activity?

  • Methodology :
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or cyclodextrin complexes.
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve aqueous solubility and reduce clearance .

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